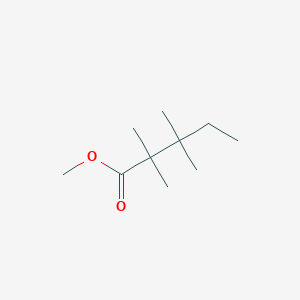
Methyl 2,2,3,3-tetramethylpentanoate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Methyl 2,2,3,3-tetramethylpentanoate is an organic compound belonging to the ester family. Esters are known for their pleasant odors and are often found in fragrances and flavorings. This particular ester has a branched structure, which contributes to its unique chemical properties.
准备方法
Synthetic Routes and Reaction Conditions
Methyl 2,2,3,3-tetramethylpentanoate can be synthesized through esterification reactions. One common method involves reacting 2,2,3,3-tetramethylpentanoic acid with methanol in the presence of an acid catalyst such as sulfuric acid. The reaction typically occurs under reflux conditions to ensure complete conversion of the acid to the ester.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize yield and efficiency. The use of solid acid catalysts can also be employed to facilitate the esterification process, reducing the need for corrosive liquid acids and improving environmental sustainability.
化学反应分析
Types of Reactions
Methyl 2,2,3,3-tetramethylpentanoate undergoes various chemical reactions, including:
Hydrolysis: In the presence of water and an acid or base catalyst, the ester can be hydrolyzed back to its corresponding carboxylic acid and methanol.
Reduction: The ester can be reduced to its corresponding alcohol using reducing agents such as lithium aluminum hydride (LiAlH4).
Transesterification: This reaction involves exchanging the alkoxy group of the ester with another alcohol, often catalyzed by acids or bases.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions, water.
Reduction: Lithium aluminum hydride (LiAlH4), dry ether.
Transesterification: Alcohol, acid or base catalyst.
Major Products Formed
Hydrolysis: 2,2,3,3-tetramethylpentanoic acid and methanol.
Reduction: 2,2,3,3-tetramethylpentanol.
Transesterification: New ester and methanol.
科学研究应用
Methyl 2,2,3,3-tetramethylpentanoate has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis to introduce the 2,2,3,3-tetramethylpentyl group into molecules.
Biology: Studied for its potential effects on biological systems, including its interactions with enzymes and cell membranes.
Medicine: Investigated for its potential use in drug delivery systems due to its ability to form stable esters with various pharmaceutical compounds.
Industry: Utilized in the production of fragrances and flavorings due to its pleasant odor.
作用机制
The mechanism of action of methyl 2,2,3,3-tetramethylpentanoate involves its interaction with various molecular targets. In biological systems, esters can be hydrolyzed by esterases, releasing the corresponding alcohol and acid. This hydrolysis can affect cellular processes by altering membrane permeability and enzyme activity.
相似化合物的比较
Similar Compounds
- Methyl 2,2-dimethylpentanoate
- Methyl 3,3-dimethylpentanoate
- Methyl 2,2,3-trimethylpentanoate
Uniqueness
Methyl 2,2,3,3-tetramethylpentanoate is unique due to its highly branched structure, which imparts distinct physical and chemical properties. This branching can influence its reactivity, solubility, and interactions with other molecules, making it a valuable compound in various applications.
属性
CAS 编号 |
88255-51-0 |
|---|---|
分子式 |
C10H20O2 |
分子量 |
172.26 g/mol |
IUPAC 名称 |
methyl 2,2,3,3-tetramethylpentanoate |
InChI |
InChI=1S/C10H20O2/c1-7-9(2,3)10(4,5)8(11)12-6/h7H2,1-6H3 |
InChI 键 |
OTCXXDINWCIYNR-UHFFFAOYSA-N |
规范 SMILES |
CCC(C)(C)C(C)(C)C(=O)OC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![N-Ethyl-N-{2-[(pyridin-2-yl)oxy]ethyl}-1H-imidazole-1-carboxamide](/img/structure/B14379427.png)
![2-Nitro-2'H,5'H-spiro[fluorene-9,4'-imidazolidine]-2',5'-dione](/img/structure/B14379432.png)

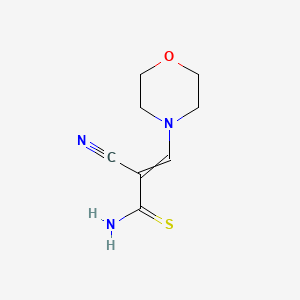

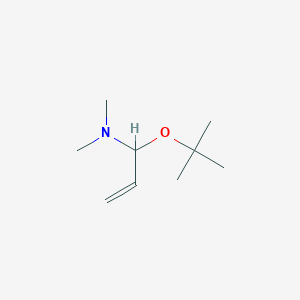

![N-[2-(4-{[8-(1H-Imidazol-1-yl)octyl]oxy}phenyl)ethyl]acetamide](/img/structure/B14379480.png)
![(3-Methylphenyl){3-methyl-4-[(propan-2-yl)oxy]phenyl}methanone](/img/structure/B14379494.png)
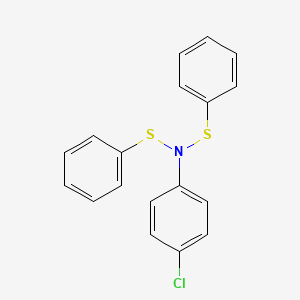
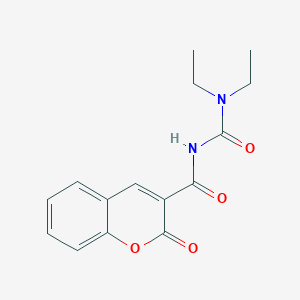


![2,2'-Disulfanediylbis[6-(hydroxymethyl)-4-octylphenol]](/img/structure/B14379523.png)
